Cas no 3465-72-3 ((E)-3-(1H-Imidazol-5-yl)acrylic Acid)
(E)-3-(1H-Imidazol-5-yl)acrylic Acid Chemical and Physical Properties
Names and Identifiers
-
- (2E)-3-(1H-imidazol-4-yl)acrylic acid
- trans-Urocanic Acid
- (E)-3-(imidazol-4-yl)acrylic acid
- (E)-urocanic acid
- (Z)-4-pyridalacetophenone
- 1-phenyl-3-(4-pyridinyl)-2-propen-1-one
- E-3-(4-Pyridyl)-1-phenylprop-2-en-1-on
- E-3-(imidazol-4-yl)propenoic acid
- trans-4-imidazoleacrylic acid
- 4-Imidazoleacrylic Acid
- urocanic acid
- Urocaninic acid
- imidazoleacrylic acid
- 5-Imidazoleacrylic acid
- urocanate
- Imidazole-4-acrylic acid
- 3-Imidazol-4-ylacrylic acid
- 3-(1H-Imidazol-4-yl)-2-propenoic acid
- (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid
- (E)-3-(1H-Imidazol-4-yl)-2-propenoic acid
- 2-Propenoic acid, 3-(1H-imidazol-4-yl)-
- UROCANIC ACID, CIS
- G8D26XJJ3B
- (e)-3-(1h-imidazol-4-yl)acrylic acid
- 2-Pr
- Tox21_202978
- 3465-72-3
- 3-(1H-Imidazol-4-yl)acrylate
- Q60998685
- AKOS022488522
- 3-(1H-imidazol-4-yl)prop-2-enoic acid
- E72446
- SDCCGSBI-0051222.P002
- SR-01000076189
- NSC66357
- Opera_ID_26
- EU-0101255
- NCGC00094495-02
- 4-Imidazoleacrylic acid, 99%
- HMS2234N08
- (E)-3-(1H-imidazol-5-yl)acrylic acid
- (E)-3-(1H-imidazol-5-yl)prop-2-enoic acid
- (2E)-3-(1H-Imidazole-4-yl)propenoic acid
- NSC-66357
- ALBB-025618
- DTXSID5041148
- AKOS005265082
- UNII-G8D26XJJ3B
- Imidazole-4-acrylate
- 3-(3H-Imidazol-4-yl)-acrylic acid
- DB01971
- NCGC00260524-01
- HS-0075
- 3-(4-Imidazolyl)acrylic acid
- NSC 66357
- SCHEMBL15417
- 4-IMIDAZOLE ACRYLIC ACID DIHYDRATE
- NSC407934
- CHEMBL1236602
- C00785
- STK735136
- 1H-ImidaZole-4-acrylic acid (Urocanic acid)
- NS00014985
- Imidazole-4-propene-2-enoic acid [Urocanic acid]
- CS-0059340
- E-3-(4-imidazolyl)propenoic acid
- A11380
- Q30536
- EN300-343465
- bmse000279
- 2-Propenoic acid, 3-(1H-imidazol-4-yl)-, (E)-
- NCGC00094495-01
- s9449
- (E)-3-(1H-Imidazol-5-yl)-2-propenoic acid
- CHEBI:27248
- 2-Propenoic acid, 3-(1H-imidazol-4-yl)-, (2E)-
- DTXCID3021148
- SMR000059098
- (2E)-3-(1H-imidazol-5-yl)prop-2-enoic acid
- CAS-104-98-3
- NCGC00261940-01
- (E)-3-(IMIDAZOL-4-YL)-2-PROPENOIC ACID
- (E)-3-(1H-imidazol-5-yl)acrylicacid
- 3-(4-Imidazolyl)acrylate
- I0002
- UROCANIC ACID, TRANS-
- NCGC00094495-05
- SR-01000076189-1
- 104-98-3
- W-108797
- (e)-3-(Imidazol-4-yl)propenoic acid
- 23A7DA77-EC02-46B9-AA22-514C2B2A62E9
- U 7500
- CCG-205329
- IMIDAZOLE-4-ACRYLIC ACID, (E)-
- MFCD00005203
- 2-Propenoic acid, 3-(1H-imidazol-5-yl)-
- 3-(1H-imidazol-4-yl)acrylic acid
- (E)-3-(1H-imidazol-4-yl)prop-2-enoic acid
- 3-(1H-Imidazol-4-yl)-2-propenoate
- Tox21_501255
- HMS3263L12
- BRD-K52670952-003-01-4
- AKOS001745677
- CHEBI:30817
- MLS001148240
- HY-113008
- 3-(1H-Imidazol-5-yl)-2-propenoic acid; 4-Imidazoleacrylic acid; 5-Imidazoleacrylic acid; Urocaninic acid
- (Z)-Urocanic acid;cis-UCA
- Lopac0_001255
- MFCD01593677
- NCGC00094495-03
- BBL027507
- (E)-3-(imidazol-4-yl)propenoate
- LP01255
- MLS000069482
- DB-222681
- 2-Propenoic acid, 3-(1H-imidazole-4-yl)-
- 5-Imidazoleacrylate
- (E)-3-(4-Imidazolyl)acrylic acid
- (E)-3-(1H-Imidazol-5-yl)acrylic Acid
-
- MDL: MFCD00005203
- Inchi: 1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1-
- InChI Key: LOIYMIARKYCTBW-UPHRSURJSA-N
- SMILES: OC(/C=C\C1N=CNC=1)=O
Computed Properties
- Exact Mass: 138.04298
- Monoisotopic Mass: 138.042927
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66
- XLogP3: 0
Experimental Properties
- Density: 1.43
- Melting Point: [225]
- Boiling Point: 456.9°Cat760mmHg
- Flash Point: 230.1°C
- PSA: 65.98
- LogP: 0.50750
(E)-3-(1H-Imidazol-5-yl)acrylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0002-5G |
trans-Urocanic Acid |
3465-72-3 | >98.0%(T)(HPLC) | 5g |
¥300.00 | 2024-04-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162071-5g |
(E)-3-(1H-Imidazol-5-yl)acrylic Acid |
3465-72-3 | >98.0%(HPLC)(T) | 5g |
¥432.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162071-1g |
(E)-3-(1H-Imidazol-5-yl)acrylic Acid |
3465-72-3 | >98.0%(HPLC)(T) | 1g |
¥226.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162071-25g |
(E)-3-(1H-Imidazol-5-yl)acrylic Acid |
3465-72-3 | >98.0%(HPLC)(T) | 25g |
¥1728.90 | 2023-08-31 | |
| Chemenu | CM322611-1g |
Urocanic Acid |
3465-72-3 | 95% | 1g |
$86 | 2023-01-02 | |
| Chemenu | CM322611-5g |
Urocanic Acid |
3465-72-3 | 95% | 5g |
$188 | 2023-01-02 | |
| Chemenu | CM322611-25g |
Urocanic Acid |
3465-72-3 | 95% | 25g |
$631 | 2023-01-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T83560-20mg |
(2E)-3-(1H-Imidazol-4-yl)acrylic acid |
3465-72-3 | ,HPLC≥98% | 20mg |
¥498.0 | 2023-09-06 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67460-1g |
trans-Urocanic Acid |
3465-72-3 | 98% | 1g |
¥437.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67460-5g |
trans-Urocanic Acid |
3465-72-3 | 98% | 5g |
¥1537.00 | 2022-04-26 |
(E)-3-(1H-Imidazol-5-yl)acrylic Acid Related Literature
-
Graham A. Cooper,Chris Medcraft,Eva Gougoula,Nicholas R. Walker Phys. Chem. Chem. Phys. 2019 21 9495
-
Satoshi Horikoshi,Tatsuro Sato,Kazutami Sakamoto,Masahiko Abe,Nick Serpone Photochem. Photobiol. Sci. 2011 10 1239
-
3. Investigation of the applicability of cis-urocanic acid as a model for the catalytic Asp–His dyad in the active site of serine proteases based on 1H NMR hydrogen bonding studies and spectroscopic pK a measurementsHelmi Neuvonen,Kari Neuvonen a measurements. Helmi Neuvonen Kari Neuvonen J. Chem. Soc. Perkin Trans. 2 1998 1665
-
Carina Ade,Thaís F. Marcelino,Mark Dulchavsky,Kevin Wu,James C. A. Bardwell,Brigitte St?dler Mater. Adv. 2022 3 3649
-
Mariko Egawa Analyst 2021 146 1142
Additional information on (E)-3-(1H-Imidazol-5-yl)acrylic Acid
(E)-3-(1H-Imidazol-5-yl)acrylic Acid: A Comprehensive Overview
The compound with CAS No. 3465-72-3, commonly referred to as (E)-3-(1H-Imidazol-5-yl)acrylic Acid, is a significant molecule in the field of organic chemistry and materials science. This compound is characterized by its unique structure, which combines an imidazole ring with an acrylic acid moiety. The imidazole group, a five-membered heterocyclic ring containing two nitrogen atoms, contributes to the molecule's stability and reactivity, while the acrylic acid group introduces versatility in terms of functionalization and application potential.
Recent studies have highlighted the importance of (E)-3-(1H-Imidazol-5-yl)acrylic Acid in various areas of research, including drug design, material synthesis, and catalysis. For instance, researchers have explored its role as a building block for constructing bioactive molecules with potential applications in the pharmaceutical industry. The E configuration of the double bond in the acrylic acid group plays a crucial role in determining the molecule's stereochemical properties, which are essential for its biological activity.
In terms of synthesis, (E)-3-(1H-Imidazol-5-yl)acrylic Acid can be prepared through several methods, including condensation reactions and coupling strategies. One notable approach involves the reaction of imidazole derivatives with substituted acrylic acids under specific conditions to achieve high yields and selectivity. These methods have been optimized in recent years to address challenges such as regioselectivity and scalability.
The compound's applications extend beyond traditional chemical synthesis. For example, it has been utilized in the development of advanced materials such as polymers and hybrid organic-inorganic composites. The ability to form hydrogen bonds due to the presence of the imidazole ring and carboxylic acid group makes it an ideal candidate for designing materials with tailored mechanical and thermal properties.
Furthermore, (E)-3-(1H-Imidazol-5-yl)acrylic Acid has shown promise in catalytic applications. Its ability to act as a ligand or a catalyst support has been explored in various reactions, including cross-coupling reactions and enantioselective syntheses. Recent studies have demonstrated its effectiveness in enhancing catalytic efficiency and selectivity under mild reaction conditions.
In conclusion, (E)-3-(1H-Imidazol-5-yl)acrylic Acid (CAS No. 3465-72-3) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool for researchers and industry professionals alike.
3465-72-3 ((E)-3-(1H-Imidazol-5-yl)acrylic Acid) Related Products
- 104-98-3(Urocanic acid)
- 88181-49-1(2-Propenoic acid, 3-(1H-imidazol-4-yl)-, methyl ester, (Z)-)
- 88634-90-6(2-Propenoic acid, 3-(5-methyl-1H-imidazol-4-yl)-)
- 88634-86-0(2-Propenoic acid, 3-(5-methyl-1H-imidazol-4-yl)-, methyl ester,monohydrochloride)
- 791043-48-6(2-Propen-1-ol,3-(1H-imidazol-5-yl)-)
- 88874-23-1(2-Propenoic acid,3-(2-methyl-1H-imidazol-5-yl)-)
- 27538-35-8(ethyl (2E)-3-(1H-imidazol-4-yl)prop-2-enoate)
- 52363-40-3(Methyl Urocanate)
- 54260-89-8(2-Propenoic acid,3-(1H-imidazol-4-yl)-, methyl ester, monohydrochloride, (2E)- (9CI))
- 70346-51-9(2-Propenoic acid, 3-(1H-imidazol-4-yl)-, methyl ester, (2E)-)